1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a brominated phenyl ring, an oxazole ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the bromination of a methoxyphenyl precursor, followed by the formation of the oxazole ring through cyclization reactions. The triazole ring is then introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. Finally, the carboxamide group is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the implementation of automated systems for the click chemistry and amide coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the brominated phenyl ring can produce a dehalogenated compound .
Scientific Research Applications
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving brominated phenyl rings or triazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The brominated phenyl ring and the triazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-((2-(5-chloro-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-((2-(5-fluoro-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom provides a handle for further functionalization, while the triazole and oxazole rings offer unique electronic and steric properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O3/c1-13-9-14(2)22(15(3)10-13)28-24(32)23-16(4)31(30-29-23)12-20-17(5)34-25(27-20)19-11-18(26)7-8-21(19)33-6/h7-11H,12H2,1-6H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLAQXTFSGKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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